2-[5-(Chloromethyl)oxolan-2-yl]-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-[5-(Chloromethyl)oxolan-2-yl]-5-methyl-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group attached to an oxolane ring, which is further connected to a methyl-substituted oxadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Chloromethyl)oxolan-2-yl]-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloromethyl oxolane with a suitable hydrazide to form the oxadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Chloromethyl)oxolan-2-yl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.
Scientific Research Applications
2-[5-(Chloromethyl)oxolan-2-yl]-5-methyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(Chloromethyl)oxolan-2-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The oxadiazole ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole
- 5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid
Uniqueness
Compared to similar compounds, 2-[5-(Chloromethyl)oxolan-2-yl]-5-methyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the oxadiazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H11ClN2O2 |
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Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-[5-(chloromethyl)oxolan-2-yl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H11ClN2O2/c1-5-10-11-8(12-5)7-3-2-6(4-9)13-7/h6-7H,2-4H2,1H3 |
InChI Key |
SAMOYFFGWZYDHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2CCC(O2)CCl |
Origin of Product |
United States |
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